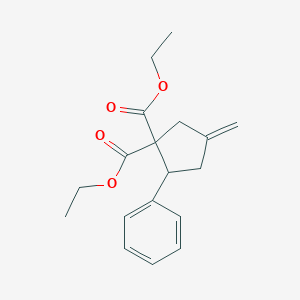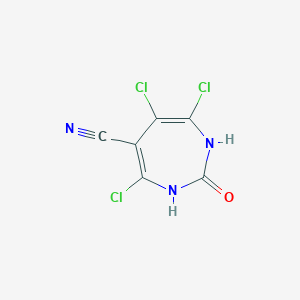
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a diazepine ring with three chlorine atoms and a nitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Another heterocyclic compound with a similar structure but different functional groups.
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Shares the oxo and dihydro functionalities but has a different ring system.
Uniqueness
4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile is unique due to the presence of three chlorine atoms and a nitrile group, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
137890-03-0 |
|---|---|
Molecular Formula |
C6H2Cl3N3O |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
4,6,7-trichloro-2-oxo-1,3-dihydro-1,3-diazepine-5-carbonitrile |
InChI |
InChI=1S/C6H2Cl3N3O/c7-3-2(1-10)4(8)11-6(13)12-5(3)9/h(H2,11,12,13) |
InChI Key |
HZQBHMOGRUANRU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(NC(=O)NC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
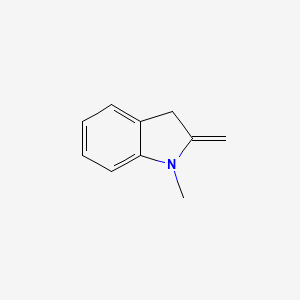
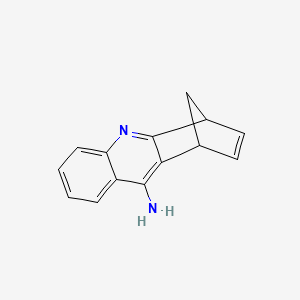



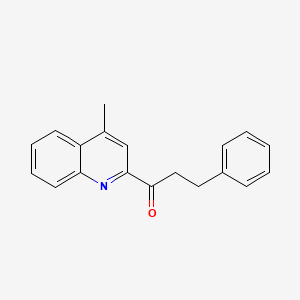
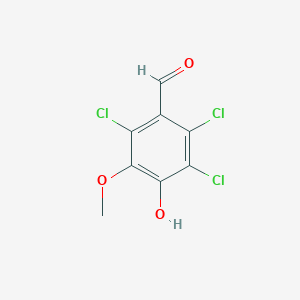



![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
